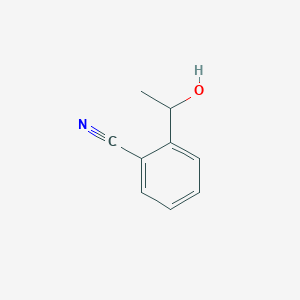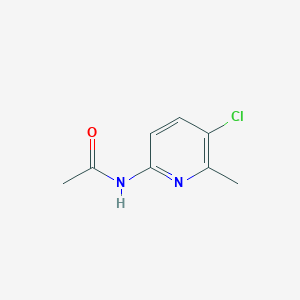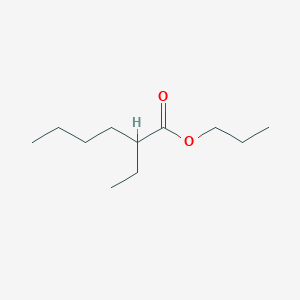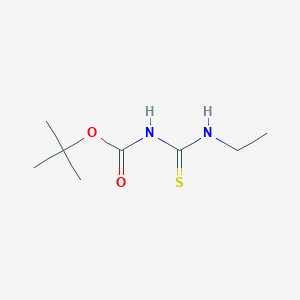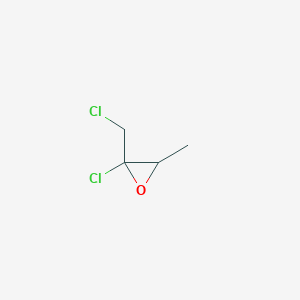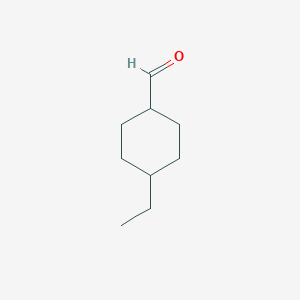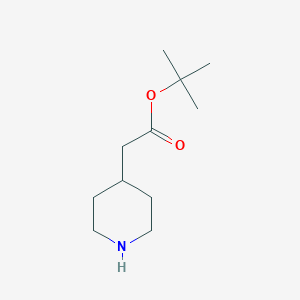
N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline, also known as NPCA, is a chemical compound that has been used in various scientific research applications. This compound is an organic molecule with a molecular formula of C18H12ClN3O2 and a molecular weight of 343.76 g/mol. NPCA is a yellow crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mécanisme D'action
The mechanism of action of N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline is not well understood. However, it has been reported that N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline can inhibit the activity of several enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline has also been reported to exhibit antibacterial, antifungal, and anticancer activities.
Effets Biochimiques Et Physiologiques
N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline has been reported to have several biochemical and physiological effects. N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline has been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline has also been reported to exhibit neuroprotective activity by reducing neuronal damage and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline in lab experiments is its ease of synthesis and purification. N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline is also relatively stable under normal laboratory conditions. However, N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline has limitations in terms of its solubility in water and its potential toxicity. Therefore, appropriate safety measures should be taken when handling N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline in the laboratory.
Orientations Futures
There are several future directions for the research on N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline. One direction is to investigate the mechanism of action of N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline in more detail. Another direction is to explore the potential applications of N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline in drug discovery and development. N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline can be used as a starting point for the synthesis of new compounds with improved pharmacological properties. Another direction is to investigate the potential of N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline as a diagnostic tool for various diseases such as cancer and Alzheimer's disease. N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline can be used as a fluorescent probe for the detection of biomolecules and disease markers.
Méthodes De Synthèse
The synthesis of N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline involves the reaction of 3-chloroaniline and 4-nitrobenzaldehyde in the presence of a catalyst such as sodium acetate or potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of 60-80°C for several hours. The resulting product is then purified by recrystallization or column chromatography to obtain pure N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline.
Applications De Recherche Scientifique
N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline has been used in various scientific research applications such as organic synthesis, material science, and medicinal chemistry. N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline has been used as a building block for the synthesis of various organic compounds such as dyes, pigments, and pharmaceuticals. N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline has also been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) that have potential applications in gas storage, catalysis, and drug delivery.
Propriétés
Numéro CAS |
170162-35-3 |
|---|---|
Nom du produit |
N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline |
Formule moléculaire |
C18H13ClN2O2 |
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
3-chloro-N-(4-nitrophenyl)-N-phenylaniline |
InChI |
InChI=1S/C18H13ClN2O2/c19-14-5-4-8-18(13-14)20(15-6-2-1-3-7-15)16-9-11-17(12-10-16)21(22)23/h1-13H |
Clé InChI |
PQKZAIDZGSOFCO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)Cl |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)Cl |
Synonymes |
N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



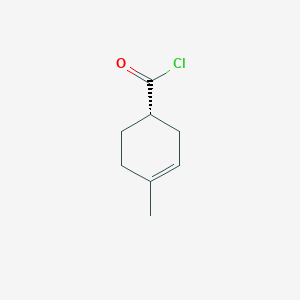
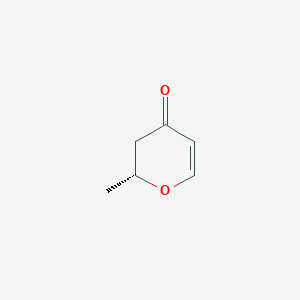
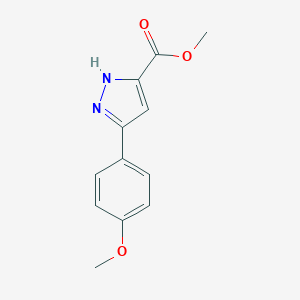
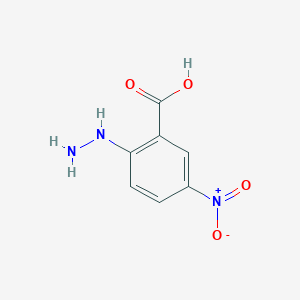
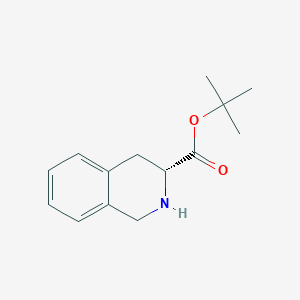
![3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile](/img/structure/B61569.png)
